4-Sulfanylisoquinoline-3-carboxylic acid
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Overview
Description
4-Mercaptoisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in various natural alkaloids. This compound features a mercapto group (-SH) at the 4th position and a carboxylic acid group (-COOH) at the 3rd position of the isoquinoline ring. Its unique structure makes it a valuable molecule in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-mercaptoisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of benzylamine derivatives with appropriate sulfur-containing reagents. For instance, the reaction of benzylamine with carbon disulfide (CS₂) under basic conditions followed by cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Mercaptoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated isoquinolines or other substituted derivatives.
Scientific Research Applications
4-Mercaptoisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Medicine: Research has shown its potential as an antibacterial and anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-mercaptoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Isoquinoline-3-carboxylic acid: Lacks the mercapto group, making it less reactive in certain chemical reactions.
4-Methylisoquinoline-3-carboxylic acid: Contains a methyl group instead of a mercapto group, altering its chemical properties and biological activity.
Quinoline-3-carboxylic acid: Similar structure but with a nitrogen atom in a different position, leading to different reactivity and applications
Uniqueness: 4-Mercaptoisoquinoline-3-carboxylic acid is unique due to the presence of both the mercapto and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .
Properties
CAS No. |
61830-03-3 |
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Molecular Formula |
C10H7NO2S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-sulfanylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-9(14)7-4-2-1-3-6(7)5-11-8/h1-5,14H,(H,12,13) |
InChI Key |
AUTROPAUWXZWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2S)C(=O)O |
Origin of Product |
United States |
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